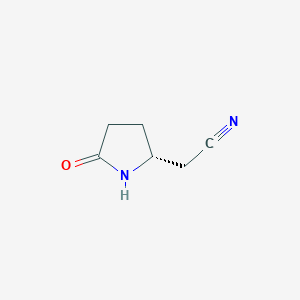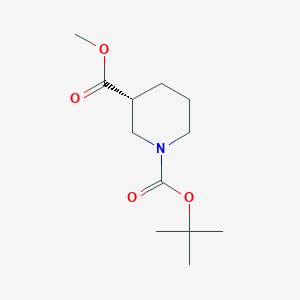
2-(2,4-ジフルオロフェノキシ)ピリジン-4-アミン
説明
2-(2,4-Difluorophenoxy)pyridin-4-amine is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenoxy)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenoxy)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
放射線生物学
2-(2,4-ジフルオロフェノキシ)ピリジン-4-アミンなどのフッ素化ピリジンは、放射線生物学、特に癌の局所放射線療法のためのF-18置換ピリジンの合成における潜在的な用途について調査されています。これは、標的治療オプションへの道を提供します。
これらの分野はそれぞれ、2-(2,4-ジフルオロフェノキシ)ピリジン-4-アミンのユニークな特性を活用して、科学研究開発における新たなフロンティアを探求しています 。この化合物の汎用性は、複数の分野における重要性を強調し、現代の科学的探求の相互接続性を浮き彫りにしています。
作用機序
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
It’s plausible that it interacts with its targets (potentially cdks) and induces changes that affect the normal functioning of these proteins .
Biochemical Pathways
If it indeed targets cdks, it could potentially affect cell cycle regulation and transcription processes .
Result of Action
If it targets cdks, it could potentially disrupt cell cycle regulation and transcription, leading to cell growth inhibition .
生化学分析
Biochemical Properties
2-(2,4-Difluorophenoxy)pyridin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell.
Cellular Effects
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine on cells are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of proteins, which is a critical aspect of cell signaling . Additionally, 2-(2,4-Difluorophenoxy)pyridin-4-amine can modulate the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenoxy)pyridin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, 2-(2,4-Difluorophenoxy)pyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2,4-Difluorophenoxy)pyridin-4-amine remains stable under certain conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenoxy)pyridin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(2,4-Difluorophenoxy)pyridin-4-amine is effective without causing harm.
Metabolic Pathways
2-(2,4-Difluorophenoxy)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . For example, this compound may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-(2,4-Difluorophenoxy)pyridin-4-amine within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-(2,4-Difluorophenoxy)pyridin-4-amine within tissues can also influence its overall activity and function.
Subcellular Localization
2-(2,4-Difluorophenoxy)pyridin-4-amine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and other cellular processes.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-1-2-10(9(13)5-7)16-11-6-8(14)3-4-15-11/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYIIRNBCKRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)


![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)



![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)
![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)



